molecular formula C14H11ClO2 B1358982 2-Chloro-3'-methoxybenzophenone CAS No. 890098-07-4

2-Chloro-3'-methoxybenzophenone

Cat. No.: B1358982
CAS No.: 890098-07-4
M. Wt: 246.69 g/mol
InChI Key: FNIKCZVQKULCBF-UHFFFAOYSA-N
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Description

2-Chloro-3’-methoxybenzophenone is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzophenone, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3’-methoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 2-chlorobenzoyl chloride with 3-methoxytoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of 2-Chloro-3’-methoxybenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The reaction mixture is usually stirred at a controlled temperature, followed by quenching with water and extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the chlorine atom.

    Oxidation: Potassium permanganate in acidic medium can oxidize the methoxy group.

    Reduction: Sodium borohydride in ethanol can reduce the carbonyl group.

Major Products Formed

    Substitution: 2-Methoxy-3’-methoxybenzophenone.

    Oxidation: 2-Chloro-3’-methoxybenzophenone-4-carboxylic acid.

    Reduction: 2-Chloro-3’-methoxybenzhydrol.

Scientific Research Applications

2-Chloro-3’-methoxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of UV-absorbing agents and as a photoinitiator in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-3’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The methoxy and chlorine substituents play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzophenone: Lacks the methoxy group, making it less polar and less reactive in certain chemical reactions.

    3-Methoxybenzophenone: Lacks the chlorine atom, which affects its reactivity and binding properties.

    4-Chloro-3’-methoxybenzophenone: The chlorine atom is at the 4-position, which alters its electronic and steric properties.

Uniqueness

2-Chloro-3’-methoxybenzophenone is unique due to the presence of both chlorine and methoxy substituents, which confer distinct electronic and steric effects. These effects influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-chlorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIKCZVQKULCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641484
Record name (2-Chlorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-07-4
Record name (2-Chlorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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